molecular formula C17H22N2O B1502231 Doxylamine D5 CAS No. 1173020-59-1

Doxylamine D5

Cat. No.: B1502231
CAS No.: 1173020-59-1
M. Wt: 275.4 g/mol
InChI Key: HCFDWZZGGLSKEP-NPMXJOAUSA-N
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Description

Doxylamine D5 is a deuterated form of doxylamine, a first-generation antihistamine commonly used as a sedative and to treat symptoms of allergies. The deuterated version, this compound, is often used in scientific research as an internal standard for quantification in mass spectrometry applications.

Biochemical Analysis

Biochemical Properties

Doxylamine D5 plays a significant role in biochemical reactions due to its antihistamine properties. It selectively inhibits contractions induced by histamine over acetylcholine in isolated guinea pig ileum . This inhibition is mediated through its interaction with histamine H1 receptors, where this compound acts as an inverse agonist. Additionally, this compound interacts with muscarinic acetylcholine receptors, albeit to a lesser extent, contributing to its anticholinergic effects .

Cellular Effects

This compound influences various cellular processes, primarily through its action on histamine H1 receptors. By blocking these receptors, it prevents the typical histamine-induced cellular responses such as increased vascular permeability and smooth muscle contraction. This blockade can affect cell signaling pathways, particularly those involving cyclic AMP (cAMP) and calcium ions, leading to altered gene expression and cellular metabolism . In neuronal cells, this compound’s sedative effects are attributed to its ability to cross the blood-brain barrier and inhibit central histamine receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to histamine H1 receptors, acting as an inverse agonist. This binding stabilizes the receptor in its inactive conformation, reducing the basal activity of the receptor and preventing histamine from exerting its effects . Additionally, this compound’s anticholinergic properties are due to its competitive inhibition of muscarinic acetylcholine receptors, which can lead to decreased neurotransmitter release and altered neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that doxylamine succinate, the non-deuterated form, has a half-life of approximately 10-12 hours, with peak plasma concentrations occurring within 2-3 hours post-administration . The stability of this compound in laboratory conditions is similar, with degradation primarily occurring through hepatic metabolism. Long-term exposure to this compound in in vitro studies has shown consistent antihistamine effects without significant loss of potency .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively reduces histamine-induced responses without significant adverse effects. At higher doses, this compound can cause central nervous system depression, leading to symptoms such as sedation, dizziness, and impaired motor function . Toxicological studies have indicated that extremely high doses can result in severe anticholinergic effects, including dry mouth, urinary retention, and tachycardia .

Metabolic Pathways

This compound is metabolized primarily in the liver through pathways involving cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP2C9 . The major metabolic pathways include N-demethylation and side-chain oxidation, leading to the formation of metabolites such as N-desmethyldoxylamine and doxylamine-N-oxide . These metabolites are then excreted via urine and feces .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body . The compound’s ability to cross the blood-brain barrier is particularly important for its central nervous system effects . Additionally, this compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and cellular membranes, where it interacts with histamine H1 and muscarinic acetylcholine receptors . The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in the central nervous system highlights its ability to affect neuronal function and signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doxylamine D5 can be synthesized through a series of chemical reactions starting from 2-pyridylphenyl methyl methanol. The process involves:

  • Adding 2-pyridylphenyl methyl methanol to an organic solvent.

  • Introducing a catalyst, strong alkali, or alkali metal, and 2-dimethylaminochloroethane.

  • Heating the mixture to 100-110°C for 1-2 hours.

  • Cooling and filtering the mixture.

  • Backwashing the water phase with the organic solvent.

  • Heating to 70-80°C, adding activated carbon for decolorization, and filtering.

  • Extracting with a low-boiling point organic solvent, drying, and concentrating under reduced pressure at 50-56°C to obtain doxylamine.

  • Dissolving doxylamine in an organic solvent, adding succinic acid, and reacting at 50-60°C.

  • Decolorizing with medicinal active carbon, filtering, cooling to below 5°C, and crystallizing.

Industrial Production Methods: The industrial production of this compound follows similar steps but is scaled up to accommodate larger batch sizes and ensure consistent quality. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions: Doxylamine D5 undergoes various chemical reactions, including:

  • Oxidation: this compound can be oxidized to form doxylamine succinate.

  • Reduction: Reduction reactions are less common but can occur under specific conditions.

  • Substitution: this compound can undergo substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions may use hydrogen gas or metal hydrides.

  • Substitution: Typical reagents include halides (e.g., chlorine, bromine) and strong acids.

Major Products Formed:

  • Oxidation: Doxylamine succinate is a major product formed from the oxidation of this compound.

  • Reduction: Reduced forms of this compound are less common but can be isolated under specific conditions.

  • Substitution: Substituted derivatives of this compound can be synthesized by reacting with various electrophiles.

Scientific Research Applications

Doxylamine D5 is widely used in scientific research due to its isotopic enrichment, which makes it an excellent internal standard for mass spectrometry applications. It is used in:

  • Chemistry: Quantification of doxylamine in pharmaceutical formulations and environmental samples.

  • Biology: Studying the metabolism and pharmacokinetics of doxylamine in biological systems.

  • Medicine: Investigating the effects of doxylamine on various physiological processes, including its sedative properties.

  • Industry: Quality control and assurance in the production of doxylamine-containing products.

Comparison with Similar Compounds

Doxylamine D5 is similar to other first-generation antihistamines such as diphenhydramine and promethazine. its deuterated form makes it unique in terms of its use as an internal standard in mass spectrometry. Here are some similar compounds:

  • Diphenhydramine: Another first-generation antihistamine with similar sedative and anticholinergic properties.

  • Promethazine: Similar to doxylamine, used for its sedative and antiemetic effects.

  • Hydroxyzine: Another antihistamine with sedative properties, often used in the treatment of anxiety and tension.

This compound stands out due to its isotopic enrichment, which enhances its utility in analytical and research applications.

Properties

IUPAC Name

N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/i4D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFDWZZGGLSKEP-NPMXJOAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675875
Record name N,N-Dimethyl-2-[1-(~2~H_5_)phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-59-1
Record name N,N-Dimethyl-2-[1-(~2~H_5_)phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-59-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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